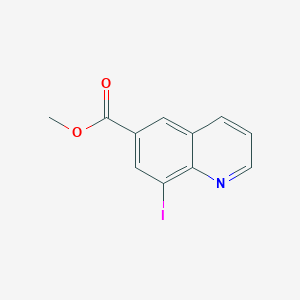![molecular formula C15H13ClN4 B13935839 n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine: is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the formation of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorophenyl Group: The next step involves the introduction of the 3-chlorophenyl group. This can be done through a nucleophilic substitution reaction where the benzimidazole core reacts with a chlorinated aromatic compound.
Acetamidine Formation: The final step involves the formation of the acetamidine group. This can be achieved by reacting the intermediate compound with an appropriate amidine reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Dechlorinated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulphonyl)-3H-benzimidazole-5-carboxamide: Known for its insulin-sensitizing properties.
N-(3-chlorophenethyl)-4-nitrobenzamide: Studied for its potential neuropharmacological effects.
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide: Explored for its antimicrobial properties.
Uniqueness
n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine stands out due to its unique combination of a benzimidazole core with a chlorophenyl group and an acetamidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C15H13ClN4 |
|---|---|
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
N'-[2-(3-chlorophenyl)-3H-benzimidazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C15H13ClN4/c1-9(17)18-12-5-6-13-14(8-12)20-15(19-13)10-3-2-4-11(16)7-10/h2-8H,1H3,(H2,17,18)(H,19,20) |
InChI-Schlüssel |
CTNFOFZCKLMINC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


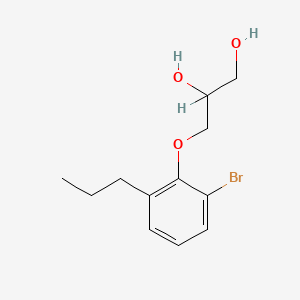
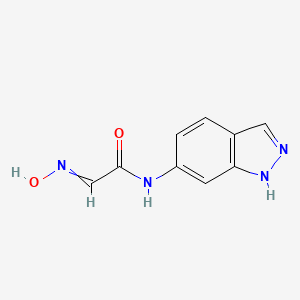
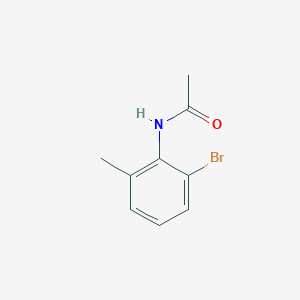
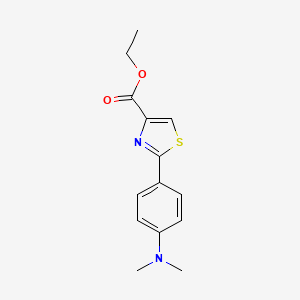
amino}methyl)furan-3-carboxylate](/img/structure/B13935784.png)
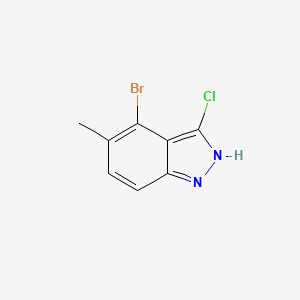
![tert-Butyl 3-fluoro-2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13935789.png)
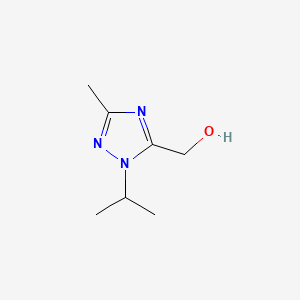
![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
![4-[(2-Bromophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13935815.png)

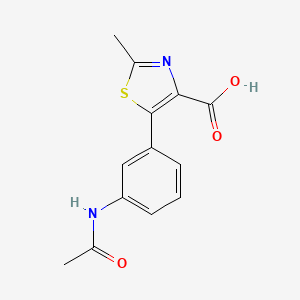
![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
